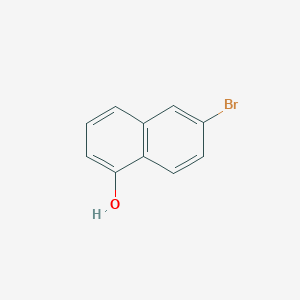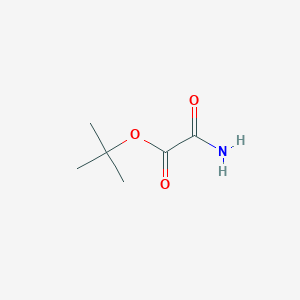
Tert-butyl 2-amino-2-oxoacetate
Descripción general
Descripción
Tert-butyl 2-amino-2-oxoacetate is a chemical compound that is part of a broader class of tert-butyl esters and amides, which are often used in organic synthesis and drug discovery due to their stability and reactivity. These compounds serve as intermediates in the synthesis of various pharmaceuticals and are also used to study chemical reactions and molecular structures.
Synthesis Analysis
The synthesis of tert-butyl derivatives, such as tert-butyl aminocarbonate, involves reactions with hydroxylamine and di-tert-butyl dicarbonate, as described in the preparation of tert-butyloxycarbonyloxyamine . Another example is the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate, which involves alkylation and coupling reactions . Additionally, tert-butyl 2-(tert-butyldimethylsilyl)-2-oxoacetate is synthesized through a three-step sequence starting from t-butyl acetoacetate, involving diazoacetate formation, silylation, and oxo transfer .
Molecular Structure Analysis
The molecular structure of tert-butyl derivatives can be complex, with various functional groups attached to the tert-butyl moiety. For instance, the orthogonally protected boronic acid analog of aspartic acid contains a boronic acid moiety in place of the side chain carboxylic acid . The molecular and crystal structure of certain tert-butyl compounds, such as 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxybenzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is characterized by X-ray crystallographic analysis and stabilized by intramolecular hydrogen bonds .
Chemical Reactions Analysis
Tert-butyl derivatives participate in a variety of chemical reactions. For example, tert-butylsulfonamide is used as a nitrogen source in catalytic aminohydroxylation and aziridination of olefins . Tert-butyl diazoacetate reacts with arylamines and imines in enantioselective three-component reactions to afford α,β-bis(arylamino) acid derivatives . The tert-butyl group can also be cleaved under mild acidic conditions, allowing for the liberation of the amino group .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl derivatives vary depending on the specific compound. Tert-butyl 2-(tert-butyldimethylsilyl)-2-oxoacetate is described as a bright yellow oil, soluble in most organic solvents, and is supplied as a bright yellow liquid . The reagent purity and physical data, including solubility and spectroscopic properties, are crucial for the practical use of these compounds in synthesis . Handling and storage precautions are necessary to prevent decomposition and limit exposure to potentially toxic substances .
Aplicaciones Científicas De Investigación
Synthesis of Complex Compounds : Tert-butyl 2-amino-2-oxoacetate is used in multi-step syntheses of complex compounds. For instance, it plays a crucial role in the efficient synthesis of compounds like (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine (Vaid et al., 2013).
NMR Tagging in Protein Research : It's utilized as an NMR tag in high-molecular-weight systems. O-tert-Butyltyrosine, an unnatural amino acid incorporating tert-butyl groups, demonstrates its potential as an NMR tag in protein research, offering a method for observing narrow signals in spectra with limited overlap with other resonances (Chen et al., 2015).
Fluorine NMR in Peptide Research : Tert-butyl groups are essential in the development of perfluoro-tert-butyl hydroxyproline amino acids, which show distinct conformational preferences in model peptides and can be sensitively detected using 19F NMR. This suggests their application in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Catalysis in Asymmetric Reactions : Tert-butyl groups have been used in asymmetric Mannich-type reactions to produce chiral β-amino phosphonates and β-amino sulfones with high enantioselectivities (Hashimoto et al., 2011).
Metal-free Synthesis : In a study, tert-butyl hydroperoxide was used for the metal-free synthesis of substituted 2-aminothioazoles, highlighting its role in oxidative cyclization processes (Sun et al., 2018).
Propiedades
IUPAC Name |
tert-butyl 2-amino-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-6(2,3)10-5(9)4(7)8/h1-3H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRDALWGTYZXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498920 | |
| Record name | tert-Butyl amino(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-2-oxoacetate | |
CAS RN |
35454-04-7 | |
| Record name | tert-Butyl amino(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl carbamoylformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


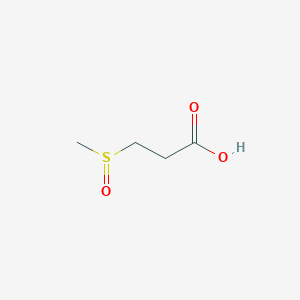
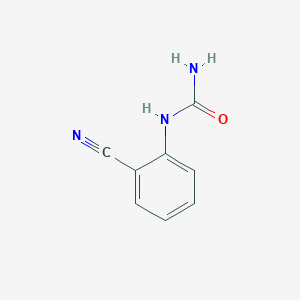

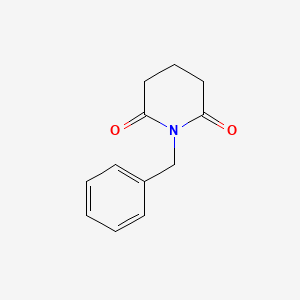
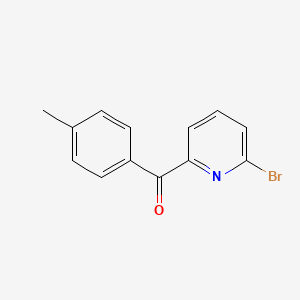
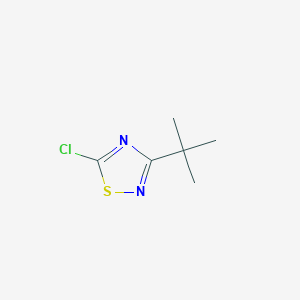
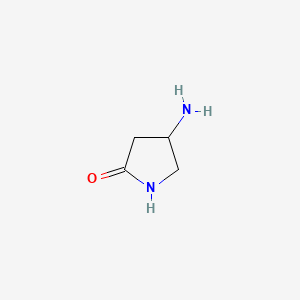
![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine](/img/structure/B1281751.png)
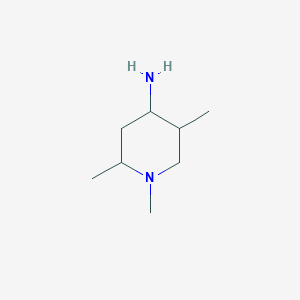
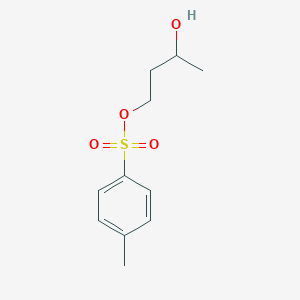


![6,6-Dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B1281768.png)
